molecular formula C16H18N2 B2757257 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034375-72-7

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2757257
CAS RN: 2034375-72-7
M. Wt: 238.334
InChI Key: BNSGIKDVOFPJOS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for “2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” were not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . Another method involved the use of spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using classical molecular simulation methods . These methods were used to describe the arrangement of intercalated molecules within a layered structure .


Chemical Reactions Analysis

The reaction of similar compounds has been studied. For example, 4-cyanopyridine reacted with tertiary aliphatic amines photocatalyzed by a certain iridium(III) complex. The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.0±0.1 g/cm3, boiling point of 221.1±15.0 °C at 760 mmHg, and a flash point of 108.2±7.4 °C .

Scientific Research Applications

Safety and Hazards

Similar compounds are harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-(1-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-13(14-6-9-17-10-7-14)18-11-8-15-4-2-3-5-16(15)12-18/h2-7,9-10,13H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSGIKDVOFPJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

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